molecular formula C30H30N2O6 B613372 Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH CAS No. 878797-01-4

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH

Cat. No.: B613372
CAS No.: 878797-01-4
M. Wt: 514.58
InChI Key:
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Description

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH: is a synthetic peptide derivative used in various biochemical and pharmaceutical research applications. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, phenylalanine (Phe), serine (Ser), and a pseudo-proline (Psi(Me,Me)pro) moiety. This unique structure imparts specific properties that make it valuable in peptide synthesis and structural studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH typically involves the following steps:

    Fmoc Protection: The amino group of phenylalanine is protected using the Fmoc group.

    Coupling Reaction: The protected phenylalanine is coupled with serine, which is modified to include the pseudo-proline moiety.

    Deprotection: The Fmoc group is removed under basic conditions to yield the final compound.

The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. Solvents like dimethylformamide (DMF) are commonly used to dissolve the reactants and reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves:

    Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

    Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: The pseudo-proline moiety can be reduced under specific conditions.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced pseudo-proline derivatives.

    Substitution: Formation of substituted peptide derivatives with various functional groups.

Scientific Research Applications

Chemistry

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is widely used in peptide synthesis as a building block for creating complex peptide structures. Its unique pseudo-proline moiety helps in stabilizing peptide conformations and enhancing solubility.

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and peptide folding mechanisms. It serves as a model compound for investigating the structural and functional properties of peptides.

Medicine

This compound has potential applications in drug development, particularly in designing peptide-based therapeutics. Its stability and conformational properties make it suitable for developing bioactive peptides with improved pharmacokinetic profiles.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. It is also employed in the development of diagnostic assays and biosensors.

Mechanism of Action

The mechanism of action of Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The pseudo-proline moiety plays a crucial role in modulating the peptide’s conformation, thereby influencing its binding affinity and specificity. The compound can inhibit or activate target proteins by mimicking natural substrates or ligands, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Phe-Ser-OH: Lacks the pseudo-proline moiety, resulting in different conformational properties.

    Fmoc-Phe-Ser(psi(Me,Me)pro)-OMe: Contains a methyl ester group instead of a hydroxyl group, affecting its reactivity and solubility.

    Fmoc-Phe-Ser(psi(Me,Me)pro)-NH2: Contains an amide group, which alters its chemical and biological properties.

Uniqueness

Fmoc-Phe-Ser(Psi(Me,Me)pro)-OH is unique due to its pseudo-proline moiety, which imparts enhanced stability and solubility compared to other similar compounds. This structural feature makes it particularly valuable in peptide synthesis and research applications.

Properties

IUPAC Name

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O6/c1-30(2)32(26(18-38-30)28(34)35)27(33)25(16-19-10-4-3-5-11-19)31-29(36)37-17-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-26H,16-18H2,1-2H3,(H,31,36)(H,34,35)/t25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJUKTSKOYOXMZ-UIOOFZCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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